N-[1-(adamantan-1-yl)ethyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide
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Overview
Description
N-[1-(adamantan-1-yl)ethyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is a complex organic compound that features an adamantane moiety, a phenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)ethyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, followed by the introduction of the tetrazole ring and the phenyl group. Key steps include:
Adamantane Derivative Preparation: Adamantane is reacted with ethyl bromide in the presence of a base to form 1-(adamantan-1-yl)ethyl bromide.
Tetrazole Formation: The bromide is then reacted with sodium azide to form the tetrazole ring.
Acetamide Formation: The tetrazole derivative is then coupled with phenylacetic acid under amide formation conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(adamantan-1-yl)ethyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone, while reduction of the tetrazole ring can produce amines.
Scientific Research Applications
N-[1-(adamantan-1-yl)ethyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antiviral, or anticancer properties.
Materials Science: The adamantane moiety provides rigidity and stability, making this compound useful in the design of novel materials with specific mechanical or thermal properties.
Chemical Biology: The tetrazole ring can act as a bioisostere for carboxylic acids, making this compound valuable in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance membrane permeability, while the tetrazole ring can mimic carboxylic acids, facilitating binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)acetamide: Lacks the tetrazole and phenyl groups, making it less versatile in terms of chemical reactivity and biological activity.
2-(adamantan-1-yl)-N-(phenyl)acetamide: Similar structure but lacks the tetrazole ring, which may reduce its potential as a bioisostere.
N-(adamantan-1-yl)-1H-tetrazole-5-carboxamide: Contains the tetrazole ring but lacks the phenyl group, potentially affecting its binding affinity and specificity.
Uniqueness
N-[1-(adamantan-1-yl)ethyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is unique due to the combination of the adamantane moiety, tetrazole ring, and phenyl group. This combination provides a balance of rigidity, chemical reactivity, and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H27N5O |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C21H27N5O/c1-14(21-10-15-7-16(11-21)9-17(8-15)12-21)22-19(27)13-26-24-20(23-25-26)18-5-3-2-4-6-18/h2-6,14-17H,7-13H2,1H3,(H,22,27) |
InChI Key |
ZUFZPCBUTKRXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4N=C(N=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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